molecular formula C18H22N2O2S B2700407 N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide CAS No. 2309799-22-0

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide

Cat. No.: B2700407
CAS No.: 2309799-22-0
M. Wt: 330.45
InChI Key: VVMGYTMYHOXYAW-UHFFFAOYSA-N
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Description

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. Key structural features include:

  • Thiophene moiety: A thiophen-3-yl group attached to a branched 2-methylpropyl chain at the N1 position.
  • Phenethyl group: A phenethyl substituent at the N2 position.
  • Oxalamide core: The oxalic acid diamide group provides hydrogen-bonding capacity and structural rigidity.

This compound’s design likely aims to balance lipophilicity (via the thiophene and phenethyl groups) and solubility (via the polar oxalamide).

Properties

IUPAC Name

N'-(2-methyl-2-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(22)16(21)19-10-8-14-6-4-3-5-7-14/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMGYTMYHOXYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NCCC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide typically involves the reaction of 2-methyl-2-(thiophen-3-yl)propylamine with phenethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules from the evidence, focusing on substituents, functional groups, and inferred properties:

Compound Key Features Functional Group Molecular Weight (g/mol) Inferred Properties/Applications
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide (Target) Thiophen-3-yl, 2-methylpropyl, phenethyl, oxalamide Oxalamide ~380 (estimated) Enhanced rigidity; potential CNS activity
3-Chloro-N-phenyl-phthalimide () Phthalimide core, chloro substituent, phenyl group Phthalimide 257.67 Monomer for polyimides; high thermal stability
Thioacyl-N-phthalimides () Thioamide group, phthalimide substituent Thioamide Variable (~200–300) Thioacylating agents for peptide synthesis
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () Thiophen-3-yl, naphthalen-1-yloxy, methylamine Tertiary amine 339.45 Metabolite/impurity with potential bioactivity

Critical Analysis

Oxalamide vs. Phthalimide/Thioamide Cores :

  • The oxalamide core in the target compound offers fewer aromatic rings than phthalimides (), reducing π-π stacking but improving solubility. Compared to thioamides (), oxalamides exhibit stronger hydrogen-bonding capacity, which may enhance target binding specificity .

Thiophene Substitution Patterns: The thiophen-3-yl group in the target contrasts with thiophen-2-yl analogs (e.g., in ’s impurities).

Branched vs. Linear Alkyl Chains: The 2-methylpropyl chain at N1 introduces steric bulk, which could hinder metabolic degradation compared to linear alkyl chains in analogs like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () .

Phenethyl vs.

Biological Activity

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide is a compound of significant interest in various fields, particularly due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N'-(2-methyl-2-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide, with a molecular formula of C18H22N2O2SC_{18}H_{22}N_2O_2S and a molecular weight of 342.44 g/mol. Its structure includes a thiophene ring, which is known for contributing to various biological activities.

Synthesis

The synthesis typically involves the reaction between 2-methyl-2-(thiophen-3-yl)propylamine and phenethyl oxalyl chloride under controlled conditions. The reaction is performed in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran to facilitate the process. The resulting product can be purified through recrystallization or chromatography.

This compound exhibits its biological effects primarily through:

Hydrogen Bonding: The oxalamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

π-π Interactions: The thiophene ring participates in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding.

Biological Activities

Research indicates that this compound may possess several biological activities:

Antimicrobial Activity: Thiophene derivatives are often recognized for their antimicrobial properties. Studies have shown that compounds containing thiophene can inhibit the growth of various bacterial strains .

Anti-inflammatory Effects: Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, although detailed studies are required to confirm these effects.

Potential as a Ligand: It has been explored for its potential as a ligand in protein binding studies, which could lead to applications in drug development targeting specific diseases .

Case Studies and Research Findings

A review of the literature reveals several significant findings regarding the biological activity of thiophene derivatives:

  • Antimicrobial Efficacy: A study highlighted that thiophene derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be further investigated for its potential as an antimicrobial agent .
    CompoundActivityTarget Organisms
    Thiophene Derivative AModerateE. coli, S. aureus
    Thiophene Derivative BHighPseudomonas aeruginosa
    This compoundTBDTBD
  • In Silico Studies: Recent in silico studies using molecular docking simulations have suggested that thiophene derivatives may interact favorably with Cathepsin D, a potential drug target for various diseases including cancer and inflammatory conditions .
    • Docking Score: The binding affinity was evaluated using scoring functions that predict the strength of interaction between the ligand and target protein.
  • Toxicity Assessments: While exploring its therapeutic potential, it is essential to consider toxicity profiles. Preliminary assessments indicate that certain derivatives may exhibit low toxicity levels; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical applications .

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